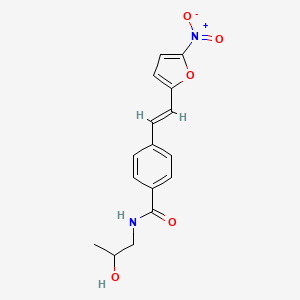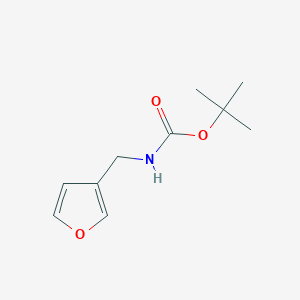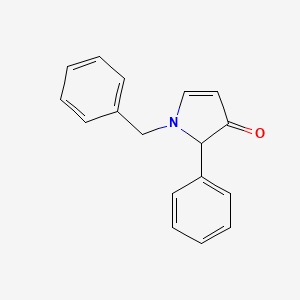![molecular formula C31H38N4O3S3 B12887869 2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol CAS No. 343372-34-9](/img/structure/B12887869.png)
2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol is a complex organic compound with a molecular formula of C31H38N4O3S3 and a molecular weight of 610.85342 . This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, thia, and diaza groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2,2’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline rings can be reduced under specific conditions.
Substitution: The methylene groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and quinoline groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,2’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4,10-Bis[(8-hydroxy-2-quinolinyl)methyl]-1,7,13-trithia-4,10-diazacyclohexadecan-15-ol
- 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]
- 2,2’-[1-Oxa-4,10,16-trithia-7,13-diazacyclooctadecane-7,13-diylbis(methylene)]bis-8-quinolinol .
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2,2’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol.
Eigenschaften
CAS-Nummer |
343372-34-9 |
|---|---|
Molekularformel |
C31H38N4O3S3 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
2-[[2-(hydroxymethyl)-13-[(8-hydroxyquinolin-2-yl)methyl]-1,4,10-trithia-7,13-diazacyclopentadec-7-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C31H38N4O3S3/c36-21-27-22-40-17-13-34(19-25-9-7-23-3-1-5-28(37)30(23)32-25)11-15-39-16-12-35(14-18-41-27)20-26-10-8-24-4-2-6-29(38)31(24)33-26/h1-10,27,36-38H,11-22H2 |
InChI-Schlüssel |
BUNNXZUHAADYOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN(CCSC(CSCCN1CC2=NC3=C(C=CC=C3O)C=C2)CO)CC4=NC5=C(C=CC=C5O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)

![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)


![4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide](/img/structure/B12887849.png)
